methyl 5-(((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a triazolopyrimidine core fused with a triazole ring and a pyrimidine moiety. Key structural attributes include:
- Triazolopyrimidine backbone: A nitrogen-rich bicyclic system known for its role in medicinal chemistry, particularly in kinase inhibition and nucleic acid interactions.
- 4-Methoxyphenyl substituent: Attached to the triazole ring, this group enhances hydrophobic interactions and may influence binding affinity in biological targets.
- Furan-2-carboxylate ester: Contributes to solubility and serves as a recognition motif in enzymatic or receptor-binding contexts.
Properties
IUPAC Name |
methyl 5-[[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S/c1-25-12-5-3-11(4-6-12)23-16-15(21-22-23)17(20-10-19-16)28-9-13-7-8-14(27-13)18(24)26-2/h3-8,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBCAHLPAMQKLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=C(O4)C(=O)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as “methyl 5-({[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)furan-2-carboxylate”, is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine scaffold. This scaffold has been found to inhibit USP28, a deubiquitinating enzyme. The terminal free amine group of the compound is crucial for this inhibition.
Mode of Action
The compound interacts with its target, USP28, by forming a hydrogen bond between the nitrogen atom in the pyridine ring and Met332. This interaction inhibits the activity of USP28.
Result of Action
The inhibition of USP28 by the compound can lead to the accumulation of ubiquitinated proteins in cells. This can affect various cellular processes, potentially leading to cell death. Therefore, the compound may have potential as an anticancer agent.
Biological Activity
Methyl 5-(((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological implications based on existing research.
Structural Characteristics
Chemical Structure : The compound features a complex structure involving a furan ring, a triazolo[4,5-d]pyrimidine moiety, and a methoxyphenyl group.
Molecular Formula : C₁₄H₁₃N₅O₃S
Molecular Weight : 331.35 g/mol
CAS Number : 863500-89-4
The presence of the methoxy group enhances the compound's lipophilicity, which is crucial for its biological activity.
The primary target of this compound is Ubiquitin-Specific Protease 28 (USP28) . The interaction occurs through hydrogen bonding between the nitrogen atom in the pyridine ring and specific amino acids in the enzyme. This interaction is critical for its antitumor activity, particularly against various cancer cell lines.
Antitumor Activity
Research indicates that this compound exhibits potent antitumor properties. Notable findings include:
- Cell Lines Tested : The compound has shown significant activity against MGC-803 and HeLa cancer cell lines.
- IC₅₀ Values : In studies, it demonstrated IC₅₀ values comparable to standard chemotherapeutic agents.
| Cell Line | IC₅₀ Value (μM) | Comparison |
|---|---|---|
| MGC-803 | 0.62 | More potent than raltitrexed |
| HeLa | 0.47 | Comparable to doxorubicin |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Research suggests that similar triazolo[4,5-d]pyrimidine derivatives have shown effectiveness against bacteria such as E. coli and S. aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.046 μM |
| S. aureus | 0.68 μM |
Study on Antitumor Efficacy
In a study published in a peer-reviewed journal, this compound was tested against a panel of cancer cell lines. The results indicated:
- High Potency : The compound inhibited cell proliferation significantly across multiple cancer types.
- Mechanistic Insights : The study provided insights into the molecular pathways affected by the compound, particularly its role in apoptosis induction.
Pharmacokinetics and Bioavailability
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics due to its lipophilicity. This property enhances its potential bioavailability when administered.
Comparison with Similar Compounds
Structural Analog: 3-((((2R,3R,4R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)Methoxy)Methyl)-4-((tert-Butyldimethylsilyl)Oxy)-5-(2-(((E)-3,7-Dimethyl-Octa-2,6-Dien-1-yl)Thio)-4-Oxopyrimidin-1(4H)yl)Tetrahydrofuran-3-yl)Oxy)-(Diisopropylamino)Phosphino)Propanenitrile ()
Analysis :
The compound in incorporates a terpene-derived thioether and a protected sugar moiety, suggesting applications in nucleoside-based therapies. In contrast, the target compound’s triazolopyrimidine core and furan carboxylate side chain may favor interactions with kinases or DNA repair enzymes. The thioether linkage in both compounds enhances stability, but the terpene chain in likely increases lipophilicity, reducing aqueous solubility compared to the target’s furan ester .
Structural Analog: Thiazolo[4,5-d]Pyrimidine Derivatives ()
Analysis: Replacing the triazole ring with a thiazole (as in ) introduces sulfur, altering electronic properties and hydrogen-bonding capacity. The target compound’s methoxyphenyl and furan carboxylate groups may improve selectivity for specific protein domains compared to the coumarin-linked derivatives in , which exhibit broader bioactivity .
Structural Analog: Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate ()
Analysis : The trimethoxybenzylidene group in ’s compound likely enhances π-π stacking and UV absorption, making it suitable for optical applications. The target compound’s methyl-furan carboxylate may offer better metabolic stability than the ethyl ester in . Crystallographic data () suggest that bulky substituents like trimethoxybenzylidene influence packing efficiency, which could inform formulation strategies for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
